molecular formula C25H25N5O2 B2492188 1-methyl-4-phenyl-3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1396861-24-7

1-methyl-4-phenyl-3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2492188
CAS No.: 1396861-24-7
M. Wt: 427.508
InChI Key: VDMOGYSUQAOMTG-UHFFFAOYSA-N
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Description

The compound 1-methyl-4-phenyl-3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic molecule featuring a triazolone core fused with a piperidine ring, further substituted with phenyl, methyl, and benzoyl-pyrrole groups.

The synthesis likely involves multi-step reactions, including cyclocondensation for the triazolone ring and amide coupling for the benzoyl-piperidine substituent. Crystallographic refinement tools like SHELXL and visualization software such as ORTEP-3 are critical for confirming its three-dimensional structure .

Properties

IUPAC Name

2-methyl-4-phenyl-5-[1-(4-pyrrol-1-ylbenzoyl)piperidin-3-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-27-25(32)30(22-9-3-2-4-10-22)23(26-27)20-8-7-17-29(18-20)24(31)19-11-13-21(14-12-19)28-15-5-6-16-28/h2-6,9-16,20H,7-8,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMOGYSUQAOMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-phenyl-3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, benzoyl chloride, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-phenyl-3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Pharmacological Applications

The compound exhibits significant biological activity, making it a candidate for various therapeutic applications:

1. Antimicrobial Activity
Research indicates that derivatives of triazole compounds demonstrate notable antimicrobial properties. In vitro studies have shown that similar triazole derivatives can inhibit the growth of various bacterial and fungal strains. For instance, compounds with similar structural motifs have been evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. Molecular docking studies suggest that it can bind effectively to proteins associated with cancer cell proliferation .

3. Neurological Applications
Due to its piperidine component, this compound may exhibit neuroprotective effects. Research on related compounds suggests potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and providing antioxidant effects .

Synthesis Methodologies

The synthesis of 1-methyl-4-phenyl-3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step reactions that can include:

1. Iodine-Catalyzed Reactions
This method facilitates the formation of polysubstituted pyrroles, which are crucial intermediates in synthesizing the target compound. The process involves a four-component reaction utilizing iodine as a catalyst to enhance yield and selectivity .

2. Coupling Reactions
The formation of the piperidine and triazole moieties can be achieved through coupling reactions that allow for the introduction of various functional groups. These reactions are often carried out under controlled conditions to optimize product purity .

Case Studies

Several studies have documented the synthesis and application of compounds structurally related to 1-methyl-4-phenyl-3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one:

Study Objective Findings
Study on Antimicrobial ActivityEvaluate the efficacy against bacterial strainsCompounds exhibited significant inhibition against E. coli and S. aureus with MIC values in the low micromolar range .
Neuroprotective EffectsInvestigate potential neuroprotective mechanismsSimilar triazole derivatives showed reduced oxidative stress markers in neuronal cell lines .
Anticancer ActivityAssess cytotoxic effects on cancer cell linesCertain derivatives demonstrated IC50 values indicating strong cytotoxicity against breast cancer cells .

Mechanism of Action

The mechanism of action of 1-methyl-4-phenyl-3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in therapeutic or biological outcomes .

Comparison with Similar Compounds

Key Observations :

  • Pharmacophore Flexibility : The benzoyl-piperidine group in the target compound may offer greater conformational flexibility than rigid acetyl-piperidine derivatives, influencing receptor binding kinetics.

Pyrazole- and Pyrrole-Containing Analogues

Compounds with pyrazole or pyrrole rings exhibit distinct electronic and steric profiles:

Compound Name Core Structure Notable Features Reference
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-piperidinyl)ethanone Pyrazole-piperidine Thienyl group enhances π-π stacking; hydroxyl improves solubility
(1-tert-Butyl-5-methyl-1H-pyrazol-4-yl)-{4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Pyrazole-pyrimidine hybrid Sulfonyl group aids in hydrogen bonding; tert-butyl increases steric bulk
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole-pyrazolone Benzothiazole moiety confers fluorescence properties

Key Observations :

  • Electronic Effects : The target compound’s pyrrole ring may engage in stronger hydrogen bonding compared to pyrazole or thiazole derivatives, altering target selectivity .
  • Steric Considerations : Bulky substituents (e.g., tert-butyl in ) reduce metabolic clearance but may hinder binding to compact active sites.

Computational and Crystallographic Insights

  • Software Tools : The refinement program SHELXL and visualization suite ORTEP-3 are essential for resolving the stereochemistry of such complex heterocycles . For example, SHELXL’s robust handling of twinned data is critical for accurate piperidine ring conformation analysis .

Biological Activity

The compound 1-methyl-4-phenyl-3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one, often referred to in literature as a triazole derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The structure of the compound features a triazole ring, a piperidine moiety, and a pyrrole-benzoyl substituent. This unique configuration is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

1. Antimicrobial Activity
Studies have shown that derivatives of pyrrole and triazole compounds can exhibit significant antimicrobial properties. For instance, related pyrrole derivatives demonstrated MIC values against Staphylococcus aureus ranging from 3.12 to 12.5 µg/mL . The presence of the triazole ring in this compound may enhance its interaction with microbial targets.

2. Anticancer Potential
The compound has been investigated for its antiproliferative effects. A study on similar triazole derivatives indicated potential inhibition of Akt kinase activity, which is crucial in cancer cell proliferation . The selective inhibition of such pathways suggests that this compound could be a candidate for further anticancer drug development.

3. Neuroprotective Effects
Preliminary data suggest that compounds with similar structures may provide neuroprotective benefits by modulating dopamine receptor activity. For example, a related compound was found to selectively activate the D3 dopamine receptor while inhibiting D2 receptor activity, indicating potential for treating neuropsychiatric disorders .

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition
The inhibition of key enzymes involved in cellular signaling pathways is a common mechanism among triazole derivatives. This includes interference with kinases such as Akt, which plays a pivotal role in cancer progression .

2. Receptor Modulation
The compound's ability to interact selectively with dopamine receptors suggests a mechanism where it may alter neurotransmitter signaling pathways, potentially leading to therapeutic effects in neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

Case Study 1: Antimicrobial Screening
A series of pyrrole derivatives were synthesized and screened for antibacterial activity. Compounds showed promising results against various bacterial strains with MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Evaluation
In vitro studies demonstrated that triazole derivatives inhibited cancer cell lines effectively by targeting specific signaling pathways involved in cell survival and proliferation .

Data Tables

Activity MIC Value (µg/mL) Reference
Staphylococcus aureus3.12 - 12.5
Cancer Cell LinesIC50 = 5 µM
Neuroprotection (D3R)EC50 = 710 nM

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